Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate
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Overview
Description
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by its systematic name, 3,6-Dimethyl-2,4-dioxocyclohexane-1-carboxylic acid methyl ester . This compound is characterized by a cyclohexane ring substituted with two methyl groups and two keto groups, along with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate can be synthesized through a multi-step reaction process. One common method involves the use of sodium methylate in methanol at temperatures ranging from 55 to 60°C for about 4 hours . The reaction typically involves a Michael addition followed by a Claisen condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ammonium cerium nitrate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dioxo-3,6-dimethylcyclohexane carboxylate
- 3,6-Dimethyl-2,4-dioxo-cyclohexanecarboxylic acid methyl ester
- Methyl 3,6-dimethylcyclohexane-2,4-dione carboxylate
Uniqueness
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Properties
CAS No. |
61710-85-8 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5-6,8H,4H2,1-3H3 |
InChI Key |
DLSXDJHNHAKETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1C(=O)OC)C |
Origin of Product |
United States |
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